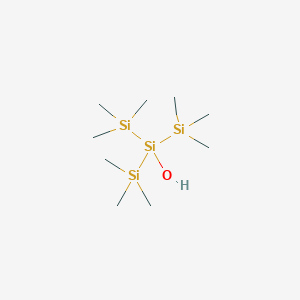

Tris(trimethylsilyl)silanol

Vue d'ensemble

Description

Tris(trimethylsilyl)silane is an organosilicon compound with the formula (Me 3 Si) 3 SiH (where Me = CH 3). It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Synthesis Analysis

Tris(trimethylsilyl)silanol reacts with trimethylchlorosilane to give (Me3Si)3SiCl. The hydrolysis of (Me3Si)3SiONa (Li) in benzene and hexane yields the corresponding silanol .Molecular Structure Analysis

The molecular structure of Tris(trimethylsilyl)silanol can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

Tris(trimethylsilyl)silane is used as a reagent to deliver hydrogen atoms . It can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . It is also used in various radical-based transformations in water .Physical And Chemical Properties Analysis

Tris(trimethylsilyl)silane is a colorless liquid with a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .Applications De Recherche Scientifique

Synthesis and Reactivity

Tris(trimethylsilyl)silanol has been used to synthesize lithium and sodium tris(trimethylsilyl)silanolates, which exhibit unique reactivity and association in solution. These silanolates show differential activity in reactions with trimethylchlorosilane, leading to various derivatives (Kornev et al., 1995).

Applications in Organic Chemistry

In organic chemistry, tris(trimethylsilyl)silanol is a cornerstone, particularly in free radical chemistry. Its use in functional group insertion, transformations, and synthesis of complex molecules, natural products, polymers, surfaces, and new materials highlights its versatility. The compound's evolution over three decades underlines its significant role in both academic and industrial applications (Chatgilialoglu et al., 2018).

Metallaphotoredox Catalysis

Tris(trimethylsilyl)silanol plays a critical role in metallaphotoredox catalysis. It is used as an effective halogen abstraction reagent, enabling Csp3-Csp3 cross-electrophile coupling. This method has been particularly successful in coupling various aliphatic groups, demonstrating its utility in organic molecule construction (Smith et al., 2018).

Radical-Based Reducing Agent

As a radical-based reducing agent, tris(trimethylsilyl)silanol has been effective in reducing organic halides, selenides, xanthates, and isocyanides. It also serves as a mediator in forming intermolecular carbon-carbon bonds via radicals, demonstrating its versatility in various organic reactions (Ballestri et al., 1991).

Applications in Polymer Chemistry

In the field of polymer chemistry, tris(trimethylsilyl)silanol has shown its strategic importance. It is used in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, underscoring its utility in the synthesis of polymers and materials with specific properties (Chatgilialoglu & Lalevée, 2012).

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

hydroxy-tris(trimethylsilyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28OSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTWCNHNRLMBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](O)([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28OSi4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402456 | |

| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7428-60-6 | |

| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.